2-(2-Chlorobenzylidene)-1,1-dimethylhydrazine

Description

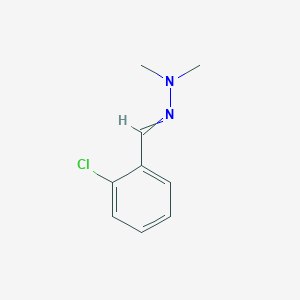

2-(2-Chlorobenzylidene)-1,1-dimethylhydrazine is a Schiff base derivative synthesized via the condensation of 2-chlorobenzaldehyde with 1,1-dimethylhydrazine. The compound features a benzylidene group (aromatic ring substituted with chlorine at the ortho-position) linked to a hydrazine backbone bearing two methyl groups at the terminal nitrogen (N,N-dimethyl substitution).

Synthesis typically involves refluxing equimolar amounts of aldehyde and hydrazine in ethanol, yielding crystalline products after recrystallization (e.g., 83% yield for analogous compounds) . Structural studies reveal intramolecular hydrogen bonding and planar geometry around the hydrazine moiety, which influence reactivity and stability .

Propriétés

Numéro CAS |

5051-47-8 |

|---|---|

Formule moléculaire |

C9H11ClN2 |

Poids moléculaire |

182.65 g/mol |

Nom IUPAC |

N-[(2-chlorophenyl)methylideneamino]-N-methylmethanamine |

InChI |

InChI=1S/C9H11ClN2/c1-12(2)11-7-8-5-3-4-6-9(8)10/h3-7H,1-2H3 |

Clé InChI |

OZEYYXGFOJMLQY-UHFFFAOYSA-N |

SMILES canonique |

CN(C)N=CC1=CC=CC=C1Cl |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorobenzylidene)-1,1-dimethylhydrazine typically involves the condensation reaction between 2-chlorobenzaldehyde and 1,1-dimethylhydrazine. The reaction is usually carried out in the presence of a catalyst such as piperidine or pyridine, and the reaction mixture is stirred at room temperature or slightly elevated temperatures. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for larger scale production. This involves the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Chlorobenzylidene)-1,1-dimethylhydrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the hydrazone.

Reduction: Hydrazine derivatives.

Substitution: Substituted benzylidene derivatives.

Applications De Recherche Scientifique

2-(2-Chlorobenzylidene)-1,1-dimethylhydrazine has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of 2-(2-Chlorobenzylidene)-1,1-dimethylhydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Comparison with Alkyl-Substituted Hydrazines

1,1-Dimethylhydrazine (UDMH)

- Structure : Lacks the benzylidene group; features two methyl groups directly bonded to hydrazine.

- Toxicity: Non-carcinogenic in rats but weakly tumorigenic in mice (pulmonary tumors) .

- Mechanism : Requires metabolic oxidation to generate mutagenic methylating agents (e.g., formaldehyde and methyl radicals), which alkylate DNA .

1,2-Dimethylhydrazine

Comparison with Chlorobenzylidene Hydrazine Derivatives

(E)-1-(4-Chlorobenzylidene)-2-phenylhydrazine

- Structure : Chlorine at the para-position of the benzylidene group; phenyl substituent on hydrazine.

- Properties: Exhibits non-linear optical (NLO) activity due to extended π-conjugation. Intramolecular N–H⋯O hydrogen bonds stabilize the crystal lattice .

- Applications : Explored for NLO materials and coordination complexes.

1-(2-Chlorobenzylidene)-2-(2,4-dinitrophenyl)hydrazine

- Structure : Additional electron-withdrawing nitro groups enhance planarity and dipole moments.

- Properties : High thermal stability and crystallinity, suitable for optoelectronic applications .

Key Difference : The ortho-chlorine substitution in 2-(2-Chlorobenzylidene)-1,1-dimethylhydrazine introduces steric effects that may hinder π-stacking and reduce NLO efficiency compared to para-substituted analogs.

Comparison with Other Aromatic Hydrazides

2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N′-{(E)-[4-(dimethylamino)phenyl]methylene}acetohydrazide

- Structure : Combines benzimidazole and acetohydrazide moieties with a 2-chlorobenzyl group.

Key Difference : The absence of a sulfur-containing heterocycle in this compound limits its interactions with thiol-dependent biological systems.

Activité Biologique

2-(2-Chlorobenzylidene)-1,1-dimethylhydrazine is a hydrazine derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and toxicology. This compound is characterized by its unique structure, which combines a chlorobenzylidene moiety with a dimethylhydrazine backbone. Understanding its biological activity is crucial for assessing its potential therapeutic applications and safety profile.

- Molecular Formula : C10H12ClN3

- Molecular Weight : 213.68 g/mol

- Appearance : Typically a colorless to pale yellow liquid.

- Solubility : Soluble in organic solvents; limited solubility in water.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by demonstrated that this compound effectively inhibited the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. Notably, it has shown promising results against human breast cancer (MCF-7) and lung cancer (A549) cells. The compound induces apoptosis through the activation of caspase pathways, leading to cell death .

Table 1: Cytotoxicity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis via caspase activation |

| A549 | 20 | Apoptosis via caspase activation |

| HeLa | 25 | Cell cycle arrest |

Toxicological Profile

Despite its therapeutic potential, the toxicological aspects of this compound cannot be overlooked. Studies have reported that exposure to this compound can lead to neurotoxic effects, including alterations in motor activity and neurobehavioral changes in animal models . The compound's structural similarity to other hydrazines, known for their carcinogenic properties, raises concerns regarding long-term exposure risks .

Case Study: Neurotoxicity Assessment

In a controlled study involving rats exposed to varying concentrations of this compound over a period of 60 days, significant behavioral changes were observed. Parameters such as motor coordination and response latency were measured using standardized tests. Results indicated a dose-dependent increase in neurotoxic effects, with higher concentrations leading to more severe impairments .

Table 2: Neurotoxic Effects in Rats

| Concentration (mg/kg) | Motor Coordination Score | Response Latency (s) |

|---|---|---|

| Control | 9 | 5 |

| Low | 7 | 6 |

| Medium | 5 | 8 |

| High | 3 | 12 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.